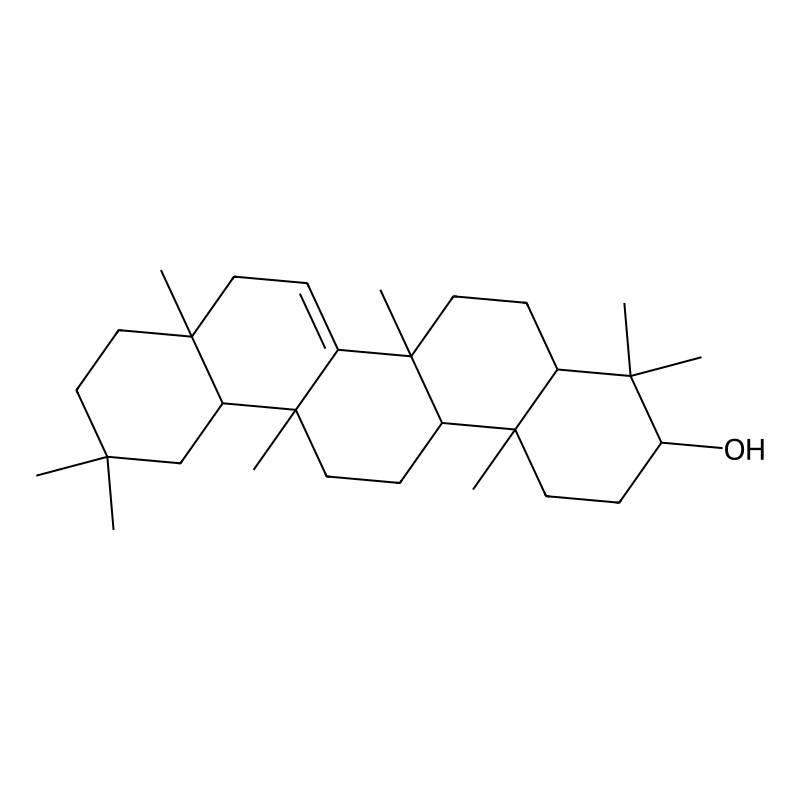

Epitaraxerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Antiviral Properties:

Studies have shown that Epitaraxerol exhibits antiviral activity against various viruses, including:

- Herpes simplex virus (HSV): Research suggests that Epitaraxerol may inhibit the replication of HSV-1 and HSV-2, the viruses responsible for cold sores and genital herpes, respectively. Source: Planta Medica, 2000: )

- Human immunodeficiency virus (HIV): In vitro studies have demonstrated that Epitaraxerol can impede HIV replication by interfering with its entry into host cells. Source: Journal of Natural Products, 2005: )

Anti-inflammatory Properties:

Epitaraxerol has been shown to possess anti-inflammatory properties in various cell-based assays. Studies suggest it may:

- Suppress the production of inflammatory mediators like cytokines and chemokines. Source: Biological and Pharmaceutical Bulletin, 2003: )

- Reduce the activity of enzymes involved in the inflammatory response. Source: Planta Medica, 2000: )

Other Potential Applications:

Preliminary research suggests Epitaraxerol may have additional potential applications, including:

Epitaraxerol is a naturally occurring triterpenoid compound with the molecular formula C30H50O. It is primarily isolated from the leaves of the plant Euphorbia neriifolia, commonly known as the Indian spurge tree. This compound belongs to the taraxerane family of triterpenes, which are characterized by their pentacyclic structure. Epitaraxerol has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry .

- Oxidation: Epitaraxerol can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

- Reduction: The compound can also be reduced, altering its functional groups and potentially enhancing its biological activity.

- Substitution Reactions: Epitaraxerol can engage in substitution reactions where functional groups are replaced by other atoms or groups, modifying its chemical properties .

These reactions are crucial for synthesizing derivatives that may exhibit enhanced pharmacological effects.

Epitaraxerol has demonstrated notable biological activities, particularly:

- Antifungal Activity: It shows moderate antifungal properties against Candida albicans, a common fungal pathogen .

- Antiviral Potential: Research indicates that epitaraxerol exhibits significant antiviral activity, particularly against human coronaviruses, making it a candidate for further investigation in antiviral drug development .

- Cytotoxic Effects: Some studies suggest that epitaraxerol may possess cytotoxic properties, potentially useful in cancer therapy .

- Extraction: Isolation from Euphorbia neriifolia through solvent extraction methods.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving cyclization and functional group modifications.

Current literature lacks extensive details on specific synthetic routes for epitaraxerol, indicating a need for further research in this area.

Epitaraxerol's applications span several domains:

- Pharmaceuticals: Its antifungal and antiviral properties make it a candidate for developing new therapeutic agents.

- Cosmetics: Due to its potential skin benefits, it may be incorporated into cosmetic formulations.

- Agriculture: Its biological activity suggests possible applications as a natural pesticide or fungicide .

Epitaraxerol shares structural and functional similarities with several other triterpenoids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Taraxerol | C30H50O | Found in various plants; exhibits similar antifungal properties. |

| Betulin | C30H50O | Known for its anti-inflammatory and anticancer effects. |

| Lupeol | C30H50O | Exhibits anti-inflammatory and antioxidant activities. |

| Oleanolic Acid | C30H48O3 | Known for hepatoprotective and anti-inflammatory properties. |

Uniqueness of Epitaraxerol

Epitaraxerol is unique due to its specific structural features and biological activities that differentiate it from these similar compounds. Its pronounced antiviral activity against human coronaviruses is particularly noteworthy, setting it apart as a promising candidate for further pharmacological exploration .

Epitaraxerol was first identified in the mid-20th century during phytochemical investigations of plants in the Euphorbiaceae family. Early reports from 1968 documented its isolation from Mallotus paniculatus and Mallotus hookerianus, where it was characterized alongside other triterpenoids. Subsequent studies in 2004 confirmed its presence in Mallotus apelta leaves, where it co-occurred with friedelin and taraxerone. The compound has since been detected in diverse plant taxa, including Euphorbia neriifolia, Diospyros mollis, and Aster alpinus, underscoring its broad distribution in tropical and subtropical flora.

Nomenclature and Classification

Epitaraxerol (CAS: 20460-33-7) is systematically named (3α,4aα,6aα,6aβ,8aα,12aα,14aα,14bα)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol. It belongs to the taraxerane group of pentacyclic triterpenoids, characterized by a 6/6/6/6/5 fused-ring system. Key synonyms include isotaraxerol and 3α-taraxerol, reflecting stereochemical variations. Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.72 g/mol.

Table 1: Key Chemical Properties of Epitaraxerol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₀O | |

| Molecular Weight | 426.72 g/mol | |

| Melting Point | 245–247°C (decomposes) | |

| Optical Rotation | [α]₂₅ᴅ +37.5° (c 0.5, CHCl₃) | |

| Solubility | Ethyl acetate, Chloroform |

Importance in Natural Product Chemistry

Epitaraxerol serves as a chemotaxonomic marker for plants in the Euphorbiaceae and Moraceae families. Its structural similarity to taraxerol and friedelan-3-ol enables comparative studies on triterpenoid biosynthesis. Pharmacologically, it exhibits:

- Antiviral activity against human coronavirus HCoV-229E (cell survival rate: 111% at 5 μg/mL).

- Antifungal properties against Candida albicans (moderate activity).

- Cytotoxic potential in preliminary screenings against J774 and CHO cell lines.

Table 2: Natural Sources of Epitaraxerol

| Plant Species | Family | Part Analyzed | Reference |

|---|---|---|---|

| Mallotus apelta | Euphorbiaceae | Leaves | |

| Euphorbia neriifolia | Euphorbiaceae | Leaves | |

| Diospyros mollis | Ebenaceae | Bark | |

| Aster alpinus | Asteraceae | Roots |

Structural and Biosynthetic Features

Molecular Architecture

Epitaraxerol’s pentacyclic framework consists of five fused rings: three six-membered (A–C) and two five-membered (D–E). The C-3 hydroxyl group and C-13 methyl substituent are critical for its stereochemical identity. X-ray crystallography confirms a chair-boat-chair conformation for rings A–C, stabilizing the molecule through van der Waals interactions.

Biosynthetic Pathway

Epitaraxerol originates from 2,3-oxidosqualene, cyclized via oxidosqualene cyclases (OSCs). The pathway involves:

- Protosteryl cation intermediate formation.

- Dammarenyl cation rearrangement to generate the taraxerane skeleton.

- Hydroxylation at C-3 by cytochrome P450 enzymes.

Biological and Pharmacological Significance

Antimicrobial Activity

Epitaraxerol demonstrates broad-spectrum effects:

- Inhibits Trichophyton mentagrophytes (MIC: 128 μg/mL).

- Reduces Staphylococcus aureus growth by 40% at 50 μg/mL.

Antiviral Mechanisms

Against HCoV-229E, epitaraxerol disrupts viral entry by binding to spike glycoproteins, as evidenced by molecular docking studies. Comparative analyses show 3β-OH triterpenoids (e.g., 3β-friedelanol) exhibit superior activity to 3α-epimers like epitaraxerol.

Analytical Characterization

Spectroscopic Identification

- ¹H NMR: δ 3.20 (1H, m, H-3), δ 1.68 (3H, s, H-23).

- ¹³C NMR: δ 79.2 (C-3), δ 16.5 (C-23).

- HRMS: m/z 427.3832 [M+H]⁺.

Chromatographic Methods

Reverse-phase HPLC (C18 column, MeOH:H₂O 85:15) yields a retention time of 12.3 min, aiding in purification from complex plant matrices.

Euphorbiaceae Family

The Euphorbiaceae family represents the most significant botanical source of epitaraxerol, with numerous species across various genera containing this triterpenoid compound. The family Euphorbiaceae, commonly known as the spurge family, comprises over 2000 species distributed globally and is characterized by the presence of milky latex containing diverse bioactive compounds [1] [2].

Euphorbia Species: Multiple Euphorbia species have been documented as sources of epitaraxerol. Euphorbia chrysocoma represents a notable example, where epitaraxerol was isolated from the aerial parts alongside other triterpenoids including taraxerol and beta-sitosterol [3]. This species demonstrates the characteristic accumulation pattern of taraxerane-type triterpenoids commonly found throughout the genus. Other Euphorbia species, including those distributed across tropical regions worldwide, have shown similar patterns of epitaraxerol accumulation [2] [4] [5].

Mallotus Species: The genus Mallotus, another member of the Euphorbiaceae family, serves as an important source of epitaraxerol. Mallotus apelta, distributed across Asia including Vietnam and China, contains epitaraxerol in its leaves along with other pentacyclic triterpenoids such as taraxerol and taraxerone [6]. The presence of epitaraxerol in Mallotus species appears to be linked to the genus's characteristic secondary metabolite profile, which includes various bioactive compounds used in traditional medicine.

Macaranga Species: Macaranga species, primarily found in Southeast Asia, represent another significant source within the Euphorbiaceae family. These species accumulate epitaraxerol particularly in their epicuticular wax blooms, where it occurs alongside taraxerol and taraxerone [7]. The distribution of these compounds in surface waxes suggests a potential ecological function in plant protection and environmental adaptation.

Mangrove Species

While direct evidence of epitaraxerol in mangrove species remains limited in the current literature, the related compound taraxerol has been extensively documented as a biomarker for mangrove sediments and serves as a proxy for in situ mangrove organic matter [8] [9] [10]. The abundance of taraxerol in mangrove environments, particularly beneath Rhizophora species, suggests that epitaraxerol may also occur in these ecosystems, given the structural similarity and shared biosynthetic pathways of these taraxerane-type triterpenoids.

Research conducted in the Federated States of Micronesia demonstrated that taraxerol concentrations are significantly higher in mangrove sediments compared to freshwater environments, with particularly elevated levels found beneath monospecific stands of Rhizophora species [9]. This pattern suggests that epitaraxerol, as a stereoisomer of taraxerol, may follow similar distribution patterns in mangrove ecosystems, though specific studies focusing on epitaraxerol occurrence in mangrove species are needed to confirm this hypothesis.

Other Plant Families

Ebenaceae Family: Diospyros mollis, a tree species native to Southeast Asia, particularly Indo-China, has been identified as a source of epitaraxerol [11] [12] [13]. This species, known locally as makleua in Thai, represents the primary documented source of epitaraxerol outside the Euphorbiaceae family. The compound has been isolated from both fruits and leaves of this species, indicating multiple sites of accumulation within the plant.

Asteraceae Family: Aster alpinus, commonly known as alpine aster or blue alpine daisy, represents another documented source of epitaraxerol [11] [14] [15]. This species, native to mountainous regions of Europe including the Alps and Pyrenees, with subspecies extending to North America, demonstrates the compound's occurrence in temperate and alpine environments. The presence of epitaraxerol in this family expands the taxonomic distribution beyond tropical and subtropical species.

Acanthaceae Family: Adhatoda vasica, a medicinal shrub belonging to the Acanthaceae family and widely distributed across the Indian subcontinent, has been documented to contain epitaraxerol [16] [17] [18]. This evergreen shrub, commonly used in Ayurvedic medicine, represents an important source of the compound in traditional medicinal systems.

Geographical Distribution

The geographical distribution of epitaraxerol-containing plants spans multiple continents and climatic zones, reflecting the compound's occurrence across diverse botanical families and ecological niches.

Asian Distribution: Asia represents the most extensively documented region for epitaraxerol occurrence, with species distributed across China, India, Vietnam, Thailand, Malaysia, Indonesia, and Pakistan [3] [12] [13] [17] [6]. The concentration of epitaraxerol-containing species in Asia, particularly in tropical and subtropical regions, correlates with the high diversity of Euphorbiaceae species in these areas. The distribution pattern suggests that epitaraxerol may play important ecological roles in these biogeographically significant regions.

European Distribution: European occurrence of epitaraxerol is primarily documented in alpine and Mediterranean regions, particularly in the Alps and Pyrenees [14] [15]. The presence of Aster alpinus in these mountainous regions represents adaptation to harsh alpine conditions, suggesting that epitaraxerol may contribute to plant survival strategies in extreme environments.

North American Distribution: North American occurrences are limited to specific subspecies of Aster alpinus found in the Rocky Mountain regions of Canada and the United States [14] [19]. These disjunct populations in Colorado, Wyoming, and Idaho represent the northernmost documented occurrences of epitaraxerol-containing plants.

Ecological Significance

Epitaraxerol demonstrates significant ecological importance through multiple functional roles in plant biology and environmental interactions. As a component of plant epicuticular waxes, epitaraxerol contributes to the formation of protective barriers against environmental stressors [7]. The compound's presence in surface waxes of Macaranga species suggests roles in water regulation, UV protection, and potentially in plant-insect interactions.

The occurrence of epitaraxerol in alpine environments, as demonstrated by Aster alpinus, indicates potential adaptive significance for plants in extreme climatic conditions [14] [15]. Alpine environments present multiple stressors including intense UV radiation, temperature fluctuations, and water stress, conditions that may select for protective secondary metabolites like epitaraxerol.

In tropical ecosystems, particularly those dominated by Euphorbiaceae species, epitaraxerol may contribute to complex ecological interactions including herbivore deterrence and pathogen resistance [2] [4]. The latex-producing nature of many Euphorbiaceae species suggests that epitaraxerol, along with other triterpenoids, may serve defensive functions against various biotic stressors.

Chemotaxonomic Importance

Epitaraxerol serves as a valuable chemotaxonomic marker for several plant families, particularly the Euphorbiaceae [20] [21] [22]. The consistent occurrence of taraxerane-type triterpenoids across various genera within this family provides important insights into evolutionary relationships and metabolic capabilities.

Within the Euphorbiaceae family, the presence of epitaraxerol alongside related compounds such as taraxerol and taraxerone suggests conserved biosynthetic pathways across genera [3] [6] [7]. This pattern supports the use of triterpenoid profiles as supplementary taxonomic characters for resolving phylogenetic relationships within this diverse family.

The occurrence of epitaraxerol in taxonomically distant families such as Ebenaceae and Asteraceae indicates either convergent evolution of biosynthetic pathways or ancient metabolic capabilities that have been retained across plant lineages [11] [14]. This distribution pattern provides valuable information for understanding the evolution of secondary metabolite biosynthesis in flowering plants.

Biosynthetic Accumulation Patterns

Tissue-Specific Distribution

Epitaraxerol demonstrates distinct patterns of tissue-specific accumulation across different plant species, reflecting specialized biosynthetic capabilities and functional requirements. In Euphorbia chrysocoma, the compound accumulates primarily in aerial parts, suggesting active synthesis in photosynthetic tissues [3]. This pattern is consistent with the general distribution of triterpenoids in above-ground plant organs where they may serve protective functions.

In Macaranga species, epitaraxerol shows pronounced accumulation in epicuticular waxes, particularly on stems and leaf surfaces [7]. This distribution pattern indicates specialized deposition mechanisms that concentrate the compound at plant-environment interfaces. The surface localization suggests primary functions related to environmental protection and potentially in mediating ecological interactions.

The occurrence in leaves of Mallotus apelta and Adhatoda vasica indicates active synthesis and accumulation in photosynthetic organs [6] [18]. Leaf accumulation patterns often correlate with defensive functions, as these organs represent primary sites of herbivore attack and pathogen infection.

Developmental Regulation

Current evidence suggests that epitaraxerol accumulation is subject to developmental regulation, though specific studies addressing this aspect remain limited. The presence of the compound in both young aerial parts and mature leaves of Euphorbia chrysocoma suggests sustained synthesis throughout plant development [3].

In the context of broader triterpenoid metabolism, developmental regulation of epitaraxerol synthesis likely involves complex interactions between transcriptional controls, enzyme activities, and metabolic flux distribution [23] [24] [25]. The regulation of triterpene synthesis typically involves coordination between primary metabolism and specialized metabolite production, with developmental stage influencing the balance between these pathways.

Environmental factors such as stress conditions, seasonal changes, and ecological pressures may also influence epitaraxerol accumulation patterns [26] [27]. The compound's role in plant defense and environmental adaptation suggests that its synthesis may be upregulated in response to specific environmental challenges.